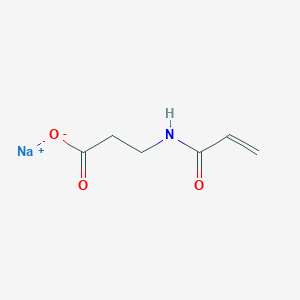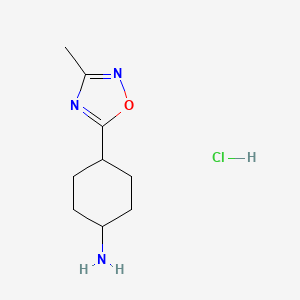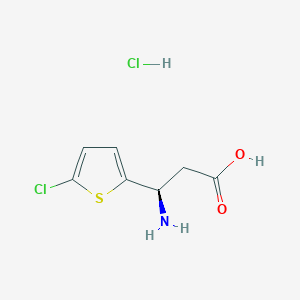
1-(4-Ethylphenyl)butan-1-amine hydrochloride
Vue d'ensemble
Description
1-(4-Ethylphenyl)butan-1-amine hydrochloride (EPBH) is a synthetic compound that is derived from the amino acid phenylalanine. EPBH is a derivative of the neurotransmitter dopamine and is commonly used in scientific research to study the effects of dopamine on the brain. EPBH has been studied extensively in both animal and human studies and has been shown to have potential therapeutic applications.
Applications De Recherche Scientifique
Spectroscopic Characterization and Crystal Structures
A study by Kuś et al. (2016) focuses on the spectroscopic characterization and crystal structures of cathinone derivatives, showcasing the use of nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography for chemical identification and purity assessment. This approach can be applied to "1-(4-Ethylphenyl)butan-1-amine hydrochloride" for understanding its structural and chemical properties in detail (Kuś et al., 2016).
Drug Delivery Systems
Karimi et al. (2018) developed pH- and thermo-responsive chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for targeted drug delivery. This highlights the application of chemical compounds in creating smart hydrogels that respond to environmental stimuli, suggesting potential for "1-(4-Ethylphenyl)butan-1-amine hydrochloride" in similar biomedical applications (Karimi et al., 2018).
Synthetic Methodologies and Analysis
Wang Tongtong et al. (2017) describe the total synthesis and high-performance liquid chromatography (HPLC) analysis of Phenylethanolamine A, utilizing a series of chemical reactions that could be relevant for synthesizing and analyzing "1-(4-Ethylphenyl)butan-1-amine hydrochloride." This methodology underscores the importance of advanced synthesis techniques and analytical methods in chemical research (Wang Tongtong et al., 2017).
Asymmetric Synthesis
The asymmetric synthesis of (S)-levetiracetam reported by Raju et al. (2014) through Strecker reaction using chiral auxiliaries could provide a template for enantioselective synthesis involving "1-(4-Ethylphenyl)butan-1-amine hydrochloride." This method emphasizes the importance of chirality in pharmaceutical compounds and could be adapted for the synthesis of enantiomerically pure versions of related compounds (Raju et al., 2014).
Photoinduced Oxidative Annulation
Zhang et al. (2017) explored the photoinduced direct oxidative annulation of certain diones, providing access to highly functionalized polyheterocyclic compounds. This innovative approach could potentially be applied to "1-(4-Ethylphenyl)butan-1-amine hydrochloride" for synthesizing novel heterocycles with potential pharmaceutical applications (Zhang et al., 2017).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-5-12(13)11-8-6-10(4-2)7-9-11;/h6-9,12H,3-5,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHOENBEAWLECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)butan-1-amine hydrochloride | |
CAS RN |
1864057-55-5 | |
| Record name | Benzenemethanamine, 4-ethyl-α-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864057-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)








